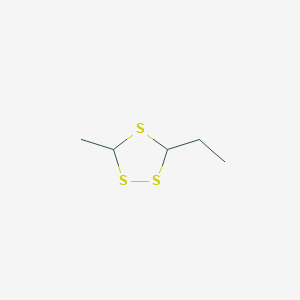
3-Ethyl-5-methyl-1,2,4-trithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-methyl-1,2,4-trithiolane is an organosulfur compound with the molecular formula C5H10S3. It is a member of the trithiolane family, which consists of cyclic sulfur compounds. This compound is known for its unique structure, which includes a five-membered ring containing three sulfur atoms. The presence of sulfur atoms imparts distinct chemical properties to the compound, making it of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-methyl-1,2,4-trithiolane typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method involves the cyclization of this compound precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-methyl-1,2,4-trithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced sulfur species.
Substitution: The sulfur atoms in the ring can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Ethyl-5-methyl-1,2,4-trithiolane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex sulfur-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Ethyl-5-methyl-1,2,4-trithiolane involves its interaction with molecular targets such as enzymes and cellular components. The sulfur atoms in the compound can form bonds with metal ions and other reactive species, leading to various biochemical effects. These interactions can modulate enzyme activity, influence redox balance, and affect cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- cis-3-ethyl-5-methyl-1,2,4-trithiolane
- trans-3-ethyl-5-methyl-1,2,4-trithiolane
- 3-methyl-5-ethyl-1,2,4-trithiolane
Uniqueness
3-Ethyl-5-methyl-1,2,4-trithiolane is unique due to its specific arrangement of ethyl and methyl groups on the trithiolane ring. This structural variation can lead to differences in chemical reactivity, biological activity, and physical properties compared to its isomers and other similar compounds .
Properties
CAS No. |
116505-59-0 |
|---|---|
Molecular Formula |
C5H10S3 |
Molecular Weight |
166.3 g/mol |
IUPAC Name |
3-ethyl-5-methyl-1,2,4-trithiolane |
InChI |
InChI=1S/C5H10S3/c1-3-5-6-4(2)7-8-5/h4-5H,3H2,1-2H3 |
InChI Key |
SHLIDHGBMLQTDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1SC(SS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















